tert-butyl N-[3-(methylamino)cyclobutyl]carbamate
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Overview
Description
tert-butyl N-[3-(methylamino)cyclobutyl]carbamate: is an organic compound with the molecular formula C10H20N2O2. It is a carbamate derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(methylamino)cyclobutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, typically in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-[3-(methylamino)cyclobutyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals .
Industry: Industrially, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it a valuable component in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-butyl N-[3-(methylamino)propyl]carbamate
- tert-butyl N-[3-(methylamino)cyclopentyl]carbamate
- tert-butyl N-[3-(methylamino)cyclohexyl]carbamate
Comparison: tert-butyl N-[3-(methylamino)cyclobutyl]carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
tert-butyl N-[3-(methylamino)cyclobutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-7(6-8)11-4/h7-8,11H,5-6H2,1-4H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNDOUJOQHVZFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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